Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate is a solid powder, usually white to light yellow in color . It is a chiral compound with two chiral centers, namely 2R and 4R configurations .
Synthesis Analysis
The synthesis of this compound involves various methods, including the traditional strategy of peptide synthesis and enzymatic resolution of racemic mixtures. The key step of each synthesis was a Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate has been elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate are not well-documented in the literature. More research is needed to understand its reactivity and potential applications in synthetic chemistry .Physical And Chemical Properties Analysis
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate is a white crystalline solid that is soluble in most organic solvents such as ethanol, methanol, and dimethyl sulfoxide. It is insoluble in water, which makes it a useful compound for organic reactions. The melting point of the compound is around 81-83°C.Scientific Research Applications
- Scientific Field: Chemistry and Biochemistry
- Application Summary : The compound “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” was synthesized in 2−5 steps . This compound is similar to “Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate” in that they both contain a tert-butyl group and a pyrrolidine ring.
- Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
- Results or Outcomes : These amino acids were incorporated in model α-helical and polyproline helix peptides. Each amino acid exhibited distinct conformational preferences, with (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline promoting polyproline helix .
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Scientific Field: Chemistry and Biochemistry
- Application Summary : The compound “tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is available for purchase from various chemical suppliers . While specific applications are not listed, compounds like this are often used in the synthesis of other complex molecules in medicinal chemistry and drug discovery.
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Scientific Field: NMR Spectroscopy
- Application Summary : The compound “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” was synthesized and used in 19F NMR . This compound is similar to “Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate” in that they both contain a tert-butyl group and a pyrrolidine ring.
- Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
- Results or Outcomes : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .
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Scientific Field: Chemistry and Biochemistry
- Application Summary : The compound “tert-butyl (2S,4R)-2- (hydroxymethyl)-4- (methanesulfonyloxy)pyrrolidine-1-carboxylate” is available for purchase from various chemical suppliers . While specific applications are not listed, compounds like this are often used in the synthesis of other complex molecules in medicinal chemistry and drug discovery.
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Scientific Field: NMR Spectroscopy
- Application Summary : The compound “(2S,4R)-REL-TERT-BUTYL 4-HYDROXY-2- (TRIFLUOROMETHYL)PIPERIDINE-1-CARBOXYLATE” was synthesized and used in 19F NMR . This compound is similar to “Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate” in that they both contain a tert-butyl group and a pyrrolidine ring.
- Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
- Results or Outcomes : Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .
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Scientific Field: Crystallography
- Application Summary : The compound “(2S,4R)-2-benzyl 1-tert-butyl 4-(tosyloxy)pyrrolidine-1-carboxylate” was synthesized and its crystal structure was determined . This compound is similar to “Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate” in that they both contain a tert-butyl group and a pyrrolidine ring.
- Methods of Application : The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .
- Results or Outcomes : The crystal structure of the compound was determined .
Safety And Hazards
The safety data sheet (SDS) for Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
properties
IUPAC Name |
tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2s,4r)-4-amino-2-methylpyrrolidine-1-carboxylate | |
CAS RN |
708274-46-8 | |
Record name | tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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